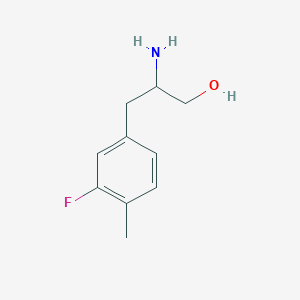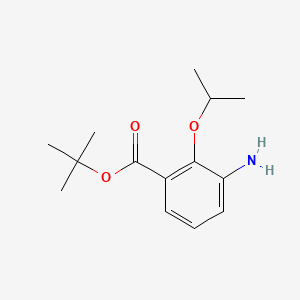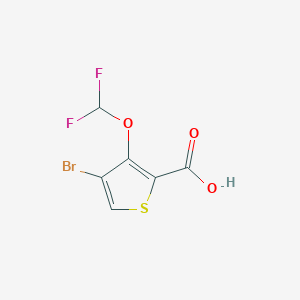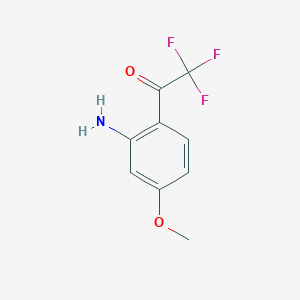![molecular formula C13H18INO B12074510 1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
1-[2-(3-Iodophenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Iodophénoxy)éthyl]pipéridine est un composé chimique appartenant à la classe des dérivés de la pipéridine. La pipéridine est une amine hétérocyclique à six chaînons, largement utilisée dans la synthèse de divers produits pharmaceutiques et composés organiques.
Méthodes De Préparation
La synthèse du 1-[2-(3-Iodophénoxy)éthyl]pipéridine implique généralement les étapes suivantes:
Matières Premières : La synthèse commence par la sélection de matières premières appropriées, telles que le 3-iodophénol et la 2-chloroéthylpipéridine.
Conditions de Réaction : La réaction entre le 3-iodophénol et la 2-chloroéthylpipéridine est effectuée dans des conditions contrôlées, impliquant souvent l'utilisation d'une base telle que le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Production Industrielle : À l'échelle industrielle, la synthèse peut impliquer des réactions en continu et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement du produit souhaité.
Analyse Des Réactions Chimiques
1-[2-(3-Iodophénoxy)éthyl]pipéridine subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Substitution : Le groupe iodophénoxy peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de nouveaux composés avec différents groupes fonctionnels.
Réactifs et Conditions Courants : Les réactifs typiques utilisés dans ces réactions comprennent les bases, les acides, les oxydants et les réducteurs, les conditions de réaction variant en fonction de la transformation souhaitée.
Applications de la Recherche Scientifique
1-[2-(3-Iodophénoxy)éthyl]pipéridine a plusieurs applications de recherche scientifique, notamment:
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques et de produits pharmaceutiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur diverses voies et cibles biologiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments pour traiter diverses maladies.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.
Mécanisme d'Action
Le mécanisme d'action du 1-[2-(3-Iodophénoxy)éthyl]pipéridine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe iodophénoxy peut jouer un rôle dans la liaison aux protéines cibles ou aux enzymes, conduisant à la modulation de leur activité. Le groupement pipéridine peut également interagir avec divers récepteurs et canaux ioniques, influençant les processus cellulaires et les voies de signalisation.
Applications De Recherche Scientifique
1-[2-(3-Iodophenoxy)ethyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Iodophenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The iodophenoxy group may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The piperidine moiety can also interact with various receptors and ion channels, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-[2-(3-Iodophénoxy)éthyl]pipéridine peut être comparé à d'autres composés similaires, tels que:
1-[2-(4-Iodophénoxy)éthyl]pipéridine : Structure similaire mais avec l'atome d'iode à une position différente sur le cycle phénoxy.
1-[2-(3-Bromophénoxy)éthyl]pipéridine : Contient un atome de brome au lieu de l'iode, ce qui conduit à des propriétés chimiques et biologiques différentes.
1-[2-(3-Chlorophénoxy)éthyl]pipéridine : Contient un atome de chlore, ce qui peut entraîner une réactivité et des applications différentes.
La particularité du 1-[2-(3-Iodophénoxy)éthyl]pipéridine réside dans sa substitution spécifique et la présence du groupe iodophénoxy, qui confère des caractéristiques chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H18INO |
|---|---|
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
1-[2-(3-iodophenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H18INO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 |
Clé InChI |
SDKDOXHHLRUIQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)





![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

